molecular formula C20H29ClN2O3 B1662160 オキシフェンシクリン塩酸塩 CAS No. 125-52-0

オキシフェンシクリン塩酸塩

カタログ番号: B1662160
CAS番号: 125-52-0
分子量: 380.9 g/mol
InChIキー: WXAYTPABEADAAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Profile

Chemical Structure and Properties

  • Chemical Formula : C20H28N2O3C_{20}H_{28}N_{2}O_{3}
  • Molecular Weight : Approximately 344.45 g/mol
  • Mechanism of Action : Oxyphencyclimine functions by binding to muscarinic acetylcholine receptors, inhibiting vagally mediated reflexes, and reducing gastric acid secretion. It exhibits pronounced antispasmodic and antisecretory effects in the gastrointestinal tract .

Clinical Applications

  • Treatment of Peptic Ulcers
    • Oxyphencyclimine is primarily indicated for the treatment of peptic ulcer disease. Its anticholinergic properties help alleviate symptoms by reducing gastric acid secretion and motility.
    • Case Study : A therapeutic trial involving 80 patients with various types of ulcers (duodenal, gastric, jejunal) demonstrated significant symptomatic improvement with oxyphencyclimine compared to other anticholinergics like propantheline .
  • Management of Smooth Muscle Spasms
    • The drug is effective in relieving smooth muscle spasms associated with gastrointestinal disorders, making it useful in conditions such as irritable bowel syndrome (IBS).
    • Research Findings : Studies have shown that oxyphencyclimine can normalize motility when overactive and curb excessive secretion in the gastrointestinal tract .
  • Adjunct Therapy in Gastrointestinal Disorders
    • Oxyphencyclimine can be used as an adjunct therapy for patients experiencing dyspepsia or other functional gastrointestinal disorders, providing symptomatic relief.
    • Longitudinal Study : In a follow-up study of 25 patients treated for severe symptoms, 44% reported significant improvement after an average of 8 months on the medication .

Comparative Efficacy

A comparative analysis of oxyphencyclimine against other anticholinergic agents revealed its potency in inhibiting gastric secretion without causing common side effects like mydriasis or tachycardia, which are often seen with other medications .

Drug NameEfficacy in Reducing Gastric SecretionCommon Side Effects
OxyphencyclimineHighDry mouth, mild sedation
PropanthelineModerateMydriasis, tachycardia
FlavoxateModerateDry mouth

Side Effects and Considerations

The most frequently reported side effect of oxyphencyclimine is dry mouth, occurring in varying degrees among patients. In clinical trials, this side effect was noted to commence approximately one hour after administration and could last several hours . Other potential side effects include mild sedation and gastrointestinal disturbances.

準備方法

合成経路と反応条件

ネフォパムは、さまざまな方法で合成することができます。一般的な方法の1つは、o-ベンゾイル安息香酸を主要な原料として使用するものです。 合成プロセスには、アセチル化、塩素化、アミノ化、還元、加水分解、環化、中和が含まれます . 別の方法では、ネフォパムアンプルをポリプロピレンシリンジ中の0.9%NaClで希釈することにより、2.5 mg / mLのネフォパム溶液を調製します .

工業生産方法

ネフォパムの工業生産は、通常、前述の方法を使用した大規模合成を行います。 このプロセスは、最終製品の高収率と高純度を確保するために最適化されています .

化学反応の分析

反応の種類

ネフォパムは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、デスメチルネフォパムとさまざまなネフォパム類似体があります .

科学研究の応用

ネフォパムは、科学研究で幅広く応用されています。

生物活性

Oxyphencyclimine hydrochloride is a synthetic anticholinergic agent primarily utilized for its antispasmodic and antisecretory effects on the gastrointestinal tract. This compound operates by binding to muscarinic acetylcholine receptors, leading to a variety of physiological responses, particularly in the context of gastrointestinal disorders.

Oxyphencyclimine acts as an antagonist to muscarinic acetylcholine receptors (mAChRs), specifically blocking M1, M2, and M3 receptor subtypes. This blockade results in:

  • Inhibition of gastric acid secretion : By antagonizing the action of acetylcholine, oxyphencyclimine reduces gastric acid secretion, which is beneficial in treating peptic ulcers and other gastrointestinal conditions .
  • Reduction of gastrointestinal motility : The drug decreases spasm and motility in the gastrointestinal tract, providing symptomatic relief from conditions like irritable bowel syndrome .

The following table summarizes the key muscarinic receptors affected by oxyphencyclimine:

Receptor TypeLocationEffect
M1CNSCognitive functions
M2HeartDecreased heart rate
M3GastrointestinalReduced motility and secretion

Clinical Efficacy

Oxyphencyclimine has been evaluated in various clinical settings, particularly for peptic ulcer disease. A notable study conducted by Winkelstein (1959) demonstrated that oxyphencyclimine provided significant symptomatic improvement in patients with duodenal and gastric ulcers. The study reported:

  • Symptomatic Improvement : 80% of patients experienced good symptomatic relief.
  • Duration of Action : Oxyphencyclimine exhibited a prolonged duration of action compared to other anticholinergics like propantheline .

Case Study Insights

A clinical trial involving 25 patients with severe dyspeptic symptoms showed that:

  • 44% reported good improvement.
  • 40% had moderate improvement.
  • Side effects included dry mouth, which was noted in 72% of cases but was generally manageable .

Pharmacological Properties

Oxyphencyclimine is characterized as a non-quaternized amine, which allows it to penetrate the blood-brain barrier more effectively than quaternized anticholinergics. This property may contribute to its efficacy in treating central nervous system-related symptoms associated with gastrointestinal disorders .

Research Findings

Recent studies have further elucidated the biological activity of oxyphencyclimine:

  • Gastric Ulcer Models : In animal studies using Sprague-Dawley rats, oxyphencyclimine significantly reduced ulceration indices and increased pepsin activity, indicating its potential utility in managing gastric ulcers .
  • Enantiomer Potency : Research comparing the (R)-(+)- and (S)-(-)-enantiomers revealed that the (R)-(+)-enantiomer was 29 times more potent than its counterpart in inhibiting cholinergic receptor binding .

特性

IUPAC Name

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAYTPABEADAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-53-1 (Parent)
Record name Oxyphencyclimine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045909
Record name Oxyphencyclimine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

125-52-0
Record name Oxyphencyclimine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyphencyclimine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyphencyclimine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyphencyclimine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyphencyclimine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyphencyclimine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPHENCYCLIMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWO1432WOU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyphencyclimine hydrochloride
Reactant of Route 2
Reactant of Route 2
Oxyphencyclimine hydrochloride
Reactant of Route 3
Oxyphencyclimine hydrochloride
Reactant of Route 4
Oxyphencyclimine hydrochloride
Reactant of Route 5
Oxyphencyclimine hydrochloride
Reactant of Route 6
Reactant of Route 6
Oxyphencyclimine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。